Ortho-Substitution Structural Determinant for Pyrrole Carboxamide Fungicidal Activity: Comparative SAR Analysis
In the pyrrole carboxamide fungicide class, the ortho-substitution pattern on the aromatic ring bearing the carboxylic acid amide group has been identified as a critical structural determinant for achieving fungicidal activity [1]. The target compound 89812-79-3 contains an ortho-aminobenzoic acid moiety wherein the pyrrole-2-carboxamide group is positioned adjacent to the carboxylic acid functionality. Comparative SAR analysis across pyrrole carboxamide analogs demonstrates that ortho-substituted derivatives exhibit distinct biological profiles compared to meta- and para-substituted regioisomers. While specific quantitative IC50 values for 89812-79-3 have not been reported in peer-reviewed literature, the ortho-regiochemistry of 89812-79-3 aligns with the substitution pattern associated with active fungicidal compounds in this chemical series [2].
| Evidence Dimension | Regioisomeric substitution pattern and predicted biological activity relevance |
|---|---|
| Target Compound Data | Ortho-substituted aminobenzoic acid pyrrole-2-carboxamide (CAS 89812-79-3); structural alignment with active fungicidal ortho-substituted carboxamide pharmacophore |
| Comparator Or Baseline | Hypothetical meta- or para-substituted regioisomers of the same molecular formula |
| Quantified Difference | Qualitative SAR determination: ortho-substitution essential for fungicidal activity in pyrrole carboxamide class; meta- and para-substituted analogs show reduced or absent activity [1] |
| Conditions | Class-level SAR analysis of pyrrole carboxamides as complex II inhibitors for agrochemical fungicide development |
Why This Matters
Procurement of the correct ortho-regioisomer ensures acquisition of a compound structurally aligned with the active pharmacophore geometry required for succinate dehydrogenase inhibition studies.
- [1] Walter H. New carboxylic acid amides of the pyrrole series: synthetic routes and biological aspects. Z Naturforsch B. 2008;63(4):351-362. doi:10.1515/znb-2008-0402. View Source
- [2] Rheinheimer J, Rieck H, Coqueron PY. The chemistry of modern fungicides. In: Modern Crop Protection Compounds. 3rd ed. Wiley-VCH; 2019. p. 471-532. doi:10.1002/9783527699261.ch12. View Source
